5-(1-Chloroethyl)-1,2,4-oxadiazole
Overview
Description
5-(1-Chloroethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring an oxadiazole ring substituted with a 1-chloroethyl group. . The presence of the 1-chloroethyl group in this compound adds to its reactivity and potential utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a chloroacetyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents like chloroform or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(1-Chloroethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted oxadiazoles, reduced heterocycles, and various functionalized derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
5-(1-Chloroethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1-Chloroethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes . The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
5-(1-Chloroethyl)-1,3,4-oxadiazole: Similar structure but different ring position, leading to variations in reactivity and biological activity.
5-(1-Chloroethyl)-1,2,3-triazole: Another heterocyclic compound with a different nitrogen arrangement, affecting its chemical properties.
5-(1-Chloroethyl)-1,2,4-triazole: Similar to the oxadiazole but with an additional nitrogen atom, influencing its stability and reactivity.
Uniqueness
5-(1-Chloroethyl)-1,2,4-oxadiazole is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(1-chloroethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c1-3(5)4-6-2-7-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIPORBCZAHKKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NO1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249702-53-1 | |
Record name | 5-(1-chloroethyl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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